Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been shown to exhibit a variety of biological effects . They have been used in the development of advanced compounds with various biological effects .
Mode of Action
Thiophene derivatives have been known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been known to affect a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a role in various biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on biochemical pathways. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating transcription factor 4 (ATF4) . These pathways are crucial for regulating gene expression and cellular stress responses. By modulating these pathways, this compound can affect gene expression patterns and cellular metabolism, potentially leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of enzymes such as prolyl-4-hydroxylase by binding to their active sites . This inhibition can lead to reduced collagen synthesis and altered cellular responses. Additionally, the compound’s interaction with transcription factors like NF-kB and ATF4 can result in changes in gene expression, further influencing cellular functions and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to sustained inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and long-term safety.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity . These metabolic pathways are essential for understanding how the compound is processed in the body and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
ethyl 2-methyl-6-thiophen-3-ylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-6-10(13-8(2)14-11)9-4-5-17-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGCQRMIICMUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=CSC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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